6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Medicinal Chemistry Structure-Activity Relationship GABAA Receptor Modulation

The compound 6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (C15H15ClN4O, MW 302.76) belongs to the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one heterocyclic class, a privileged scaffold in medicinal chemistry with demonstrated activity as positive allosteric modulators of the GABAA receptor. Its structure incorporates a 3-chlorobenzyl substituent at the 6-position, an ethyl group at the 2-position, and a methyl group at the 5-position, distinguishing it from the more commonly reported 2,5-disubstituted analogs and 4-chloro positional isomers.

Molecular Formula C15H15ClN4O
Molecular Weight 302.76 g/mol
Cat. No. B4758788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC15H15ClN4O
Molecular Weight302.76 g/mol
Structural Identifiers
SMILESCCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC(=CC=C3)Cl)C
InChIInChI=1S/C15H15ClN4O/c1-3-13-18-15-17-9(2)12(14(21)20(15)19-13)8-10-5-4-6-11(16)7-10/h4-7H,3,8H2,1-2H3,(H,17,18,19)
InChIKeyFXWDQKIBLUCAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Core Scaffold Identity and Research Procurement Context


The compound 6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (C15H15ClN4O, MW 302.76) belongs to the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one heterocyclic class, a privileged scaffold in medicinal chemistry with demonstrated activity as positive allosteric modulators of the GABAA receptor [1]. Its structure incorporates a 3-chlorobenzyl substituent at the 6-position, an ethyl group at the 2-position, and a methyl group at the 5-position, distinguishing it from the more commonly reported 2,5-disubstituted analogs and 4-chloro positional isomers [2].

Why Generic Substitution of 6-(3-Chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one with In-Class Analogs Compromises Research Reproducibility


Substituting this compound with a generic [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivative is not scientifically sound because the pyrimidine-7(4H)-one motif is the necessary 'active core' for anti-epileptic activity, and the specific substitution pattern critically modulates target engagement [1]. The 6-benzyl substituent introduces a hydrophobic pocket interaction that is absent in 2,5-disubstituted analogs, while the 3-chloro position on the benzyl ring offers distinct electronic and steric properties compared to the 4-chloro isomer, potentially altering receptor subtype selectivity and off-target profiles [2].

Quantitative Differentiation Evidence for 6-(3-Chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Versus Closest Analogs


Positional Isomer Differentiation: 3-Chlorobenzyl vs. 4-Chlorobenzyl Substitution at the 6-Position

The 3-chlorobenzyl substituent on the target compound generates a distinct electrostatic potential surface and dipole moment compared to the commercially more common 4-chlorobenzyl isomer [1]. In the related GABAA receptor positive modulator series, compounds with 4-chlorobenzyl substitution at the 5-position (e.g., compound 5c: 5-(4-chlorobenzyl)-2-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one) achieved an ED50 of 31.81 mg/kg in the PTZ-induced seizure model with a protective index (PI = TD50/ED50) of 17.22 [2]. Molecular docking studies of analogous triazolopyrimidinones indicate that the chlorine position on the benzyl ring alters the hydrogen-bonding network within the benzodiazepine-binding site of the GABAA receptor (α1β2γ2 subtype), with the carbonyl group of the pyrimidinone core serving as a critical hydrogen bond acceptor [3]. Direct comparative binding data for the 3-Cl vs. 4-Cl isomers at the 6-position are not available in the public domain, representing a quantifiable research gap that this compound can address.

Medicinal Chemistry Structure-Activity Relationship GABAA Receptor Modulation

Scaffold-Validated GABAA Receptor Modulation: Triazolopyrimidinone Core with Demonstrated Anticonvulsant Activity and Favorable Protective Index

The [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been pharmacologically validated as a GABAA receptor positive modulator chemotype. In the most directly relevant published study, a series of 2,5-disubstituted derivatives were evaluated, with lead compounds demonstrating ED50 values of 31.81 mg/kg (compound 5c) and 40.95 mg/kg (compound 5e) in the PTZ-induced epilepsy model, and protective index values of 17.22 and 9.09, respectively [1]. These protective indices compare favorably to clinically used antiepileptic drugs such as carbamazepine (PI ≈ 6.4) and valproate (PI ≈ 2.2) in the same assay paradigm [2]. Importantly, the active compounds were specific to the PTZ model (chemically-induced seizures) and inactive in the maximal electroshock (MES) model, indicating a mechanism distinct from sodium channel blockers [1]. The target compound, possessing an additional 6-(3-chlorobenzyl) substituent, represents a logical extension of this validated scaffold into 2,5,6-trisubstituted chemical space, potentially enhancing receptor affinity through an additional hydrophobic interaction within the benzodiazepine-binding pocket.

Antiepileptic Drug Discovery GABAA Positive Allosteric Modulator Neuropharmacology

Physicochemical Property Differentiation from the 6-Unsubstituted Parent Analog

The introduction of the 6-(3-chlorobenzyl) group onto the 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one core (CAS 90953-10-9, C8H10N4O, MW 178.2) substantially alters key physicochemical parameters relevant to CNS drug discovery [1]. The target compound (C15H15ClN4O, MW 302.76) has an estimated LogP increase of approximately 2.5 log units, a 124.6 Da molecular weight increase, and an additional aromatic ring for hydrophobic interactions compared to the 6-unsubstituted parent . These changes shift the compound's property profile closer to the established CNS drug space (mean MW ~305, mean LogP ~3.0 for marketed CNS drugs) while maintaining compliance with Lipinski's Rule of Five (MW < 500, LogP < 5, HBD = 1, HBA = 5) [2]. The 3-chlorobenzyl group provides a halogen substituent amenable to further chemical elaboration via cross-coupling reactions, a synthetic advantage not present in the unsubstituted parent scaffold.

Physicochemical Profiling Drug-likeness Lead Optimization

6-Benzyl Substitution Pattern SAR: Enhanced Target Engagement Through Extended Hydrophobic Interactions

Preliminary SAR studies on [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have established that the pyrimidine-7(4H)-one motif is the necessary 'active core' for anti-epileptic activity, while modifications at the 2- and 5-positions modulate potency and neurotoxicity [1]. In docking studies using the GABAA receptor model (α1β2γ2), the carbonyl group of 3-(2-chlorobenzyl)-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (compound 4c) was positioned near the nitrogen moiety of the triazole ring of estazolam, providing a hydrogen bond acceptor in the proper direction within the benzodiazepine-binding site [2]. The target compound extends this SAR into 6-benzyl-substituted territory, where the 3-chlorobenzyl group at the 6-position is predicted to occupy an accessory hydrophobic pocket adjacent to the benzodiazepine binding site, potentially increasing binding affinity and residence time compared to 6-unsubstituted analogs. This structural extension is analogous to the strategy employed in the optimization of triazolopyrimidinone derivatives as CCR2/CCR5 intracellular antagonists, where 6-substitution was critical for achieving noncompetitive antagonism [3].

Structure-Activity Relationship GABAA Receptor Binding Drug Design

High-Impact Research and Industrial Application Scenarios for 6-(3-Chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one


GABAA Receptor Subtype Selectivity Profiling in CNS Drug Discovery

The compound can serve as a key probe in a panel of 6-substituted triazolopyrimidinones designed to map the steric and electronic requirements of the accessory hydrophobic pocket within the GABAA receptor benzodiazepine-binding site. Given that 2,5-disubstituted analogs have demonstrated in vivo anticonvulsant efficacy with protective indices up to 17.22 [1], the 6-(3-chlorobenzyl) substituent may confer selectivity for specific α-subunit-containing GABAA receptor subtypes (e.g., α2/α3 over α1), potentially reducing sedative liabilities associated with classical benzodiazepines. Procurement of this compound enables direct electrophysiological comparison with the 4-chloro isomer and 6-unsubstituted parent using patch-clamp recording in recombinant receptor systems.

Structure-Activity Relationship (SAR) Library Expansion for Antiepileptic Lead Optimization

This compound fills a critical gap in 2,5,6-trisubstituted triazolopyrimidinone SAR libraries. The published SAR has focused predominantly on 2,5-disubstituted and 7-substituted variants [2]. Incorporating this 6-(3-chlorobenzyl) derivative into a screening cascade allows systematic evaluation of how 6-position substitution affects the ED50, TD50, and protective index relative to the published benchmarks (ED50 ~32-41 mg/kg, PI ~9-17 for lead compounds 5c/5e). The 3-chloro substitution pattern also provides a direct comparator for halogen-walk SAR studies when tested alongside 2-chloro and 4-chloro benzyl analogs.

Chemical Probe for GABAergic Mechanism-of-Action Studies

The demonstrated specificity of the triazolopyrimidinone scaffold for GABAA receptor positive modulation over sodium channel blockade [1] makes this compound a valuable tool for dissecting GABAergic signaling pathways. Researchers can use this compound in combination with subunit-specific antagonists (e.g., α5IA for α5-containing receptors) and allosteric modulators (e.g., flumazenil as a benzodiazepine site antagonist) to confirm target engagement and map the allosteric binding site. The 3-chlorobenzyl group provides a UV-active chromophore that facilitates HPLC-based quantification in tissue distribution and plasma protein binding assays.

Comparative Procurement for CNS-Focused Fragment-to-Lead and Scaffold-Hopping Programs

For medicinal chemistry groups pursuing fragment-based or scaffold-hopping approaches to novel GABAA modulators, this compound offers a higher starting point in terms of molecular complexity (MW 302.76, LogP ~3.2) compared to the minimal 2-ethyl-5-methyl core scaffold (MW 178.2, LogP ~0.7) . The 6-(3-chlorobenzyl) substituent provides a synthetic handle for further diversification via Suzuki-Miyaura, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions on the chlorophenyl ring. This enables rapid generation of focused libraries without the need for de novo construction of the triazolopyrimidinone core, accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.